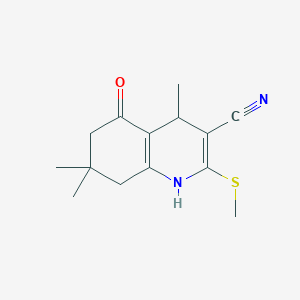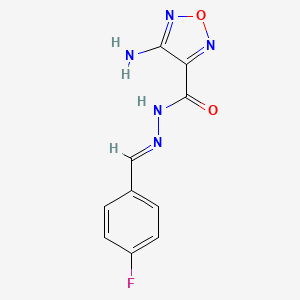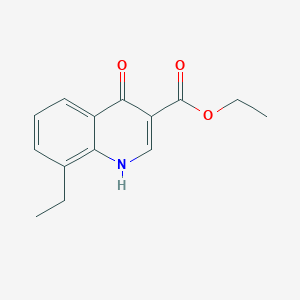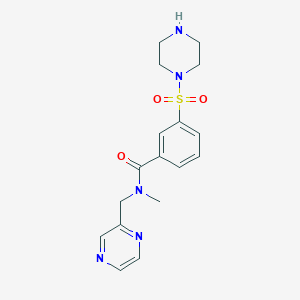
4,7,7-trimethyl-2-(methylthio)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of organic compounds known as quinolines, which are aromatic nitrogen-containing heterocycles. The specific compound of interest, due to its complex structure, has been the subject of various studies focusing on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of similar quinoline derivatives typically involves multi-component reactions, with conditions optimized for yield and purity. For instance, Fatma et al. (2015) described the synthesis of a related quinoline compound using spectroscopic methods like FT-IR, NMR, and UV–visible spectroscopy for characterization (Fatma, Bishnoi, & Verma, 2015).
Molecular Structure Analysis
Detailed molecular structure analysis is often performed using techniques like X-ray crystallography, FT-IR, NMR, and computational methods. For instance, Kubicki et al. (1991) conducted a study on a similar quinoline derivative, focusing on its crystal structure and molecular conformation (Kubicki, Borowiak, Boryczka, & Máslankiewicz, 1991).
Aplicaciones Científicas De Investigación
Overview of Quinoline and its Derivatives
Quinoline and its derivatives, such as 4,7,7-trimethyl-2-(methylthio)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, are heterocyclic compounds containing a benzene ring fused with a pyrazine ring. These compounds are known for their broad application in dyes, pharmaceuticals, and as antibiotics (Aastha Pareek and Dharma Kishor, 2015). They have been studied for their antitumoral properties and as catalyst ligands in various chemical reactions. The synthesis of quinoxaline and its analogs often involves condensing ortho-diamines with 1,2-diketones, leading to a variety of substituted derivatives with significant scientific and industrial value.
Quinoline as Corrosion Inhibitors
Quinoline derivatives have been identified as effective anticorrosive materials due to their ability to form stable chelating complexes with metallic surfaces through coordination bonding. This property is particularly relevant in protecting metals from corrosion, highlighting the chemical's importance in materials science and engineering (C. Verma, M. Quraishi, E. Ebenso, 2020).
Applications in Optoelectronic Materials
The structural complexity and electron density of quinoline derivatives make them suitable for applications in optoelectronic materials. Their incorporation into π-extended conjugated systems has been exploited in the development of n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and microporous polymers for energy storage. The versatility of these compounds underscores their potential in advancing organic materials and nanoscience (J. Segura, Rafael Juárez, M. Ramos, C. Seoane, 2015).
Biomedical and Pharmaceutical Applications
Quinoline and its derivatives have been extensively studied for their antimicrobial, antifungal, and anticancer properties. These compounds play a critical role in drug development, offering a scaffold for synthesizing new pharmacologically active agents. Their ability to inhibit various biological targets has been the focus of numerous studies aiming to develop treatments for chronic and metabolic diseases (J. A. Pereira, A. M. Pessoa, M. Cordeiro, R. Fernandes, C. Prudêncio, 2015).
Environmental Impact and Degradation
Despite their beneficial applications, the use of quinoline derivatives poses environmental and health risks due to their carcinogenic, teratogenic, and mutagenic effects. The challenge of degrading these compounds due to their stable bicyclic structure has led to research into efficient removal methods, including biodegradation and advanced oxidation processes. Understanding these degradation mechanisms is crucial for mitigating the environmental impact of quinoline derivatives (Yan-hong Luo, Xiuping Yue, Peng Wei, Aijuan Zhou, Xin Kong, S. Alimzhanova, 2020).
Propiedades
IUPAC Name |
4,7,7-trimethyl-2-methylsulfanyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-8-9(7-15)13(18-4)16-10-5-14(2,3)6-11(17)12(8)10/h8,16H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTKTQYHJRSYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(NC2=C1C(=O)CC(C2)(C)C)SC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5596319.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-[5-(2-thienyl)-2-furyl]propanamide hydrochloride](/img/structure/B5596322.png)
![2-amino-N-[3-(4-chlorophenyl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5596334.png)
![N-1,3-benzothiazol-2-yl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5596337.png)
![1-({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B5596353.png)


![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone](/img/structure/B5596366.png)

![4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5596373.png)
![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)
![1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5596380.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5596387.png)